4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a combination of various functional groups, including an imidazole ring, a benzamide moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzamide and furan moieties. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Benzamide Moiety: This step often involves the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the furan and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving imidazole-containing enzymes.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding . The benzamide and furan moieties may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Benzamide Derivatives: Compounds such as sulpiride and tiapride are benzamide derivatives used in psychiatric treatments.
Furan Derivatives: Furan-based compounds like nitrofurantoin are known for their antibacterial activity.
Uniqueness
What sets 4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide apart is its combination of these three functional groups, which may result in unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-33-22-12-7-20(8-13-22)29-24(31)17-35-26-27-14-15-30(26)21-9-5-19(6-10-21)25(32)28-16-23-11-4-18(2)34-23/h4-15H,3,16-17H2,1-2H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPBLDYEUEXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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